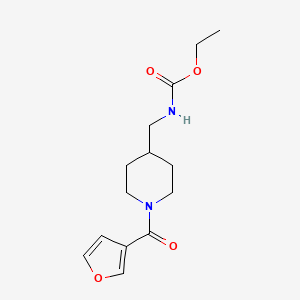

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate

Description

Propriétés

IUPAC Name |

ethyl N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-2-20-14(18)15-9-11-3-6-16(7-4-11)13(17)12-5-8-19-10-12/h5,8,10-11H,2-4,6-7,9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUGZNHVISQCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the furan-3-carbonyl group. The final step involves the formation of the carbamate group through a reaction with ethyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the furan ring.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the furan ring can participate in hydrogen bonding and other interactions. The carbamate group can enhance the compound’s stability and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate, with data extracted from the provided evidence:

Key Observations:

Structural Modifications and Synthetic Efficiency The propargyl-substituted piperidine derivative (compound 14 in ) achieved an 83% yield via procedure H, highlighting the efficiency of alkylation and carbamate coupling under optimized conditions . In contrast, phenoxy-ethyl derivatives (e.g., compounds 12–13) showed lower yields (~30–61%), likely due to steric hindrance during aryl carbamate formation . The trifluoromethylphenyl analog () shares 86% structural similarity with the target compound, suggesting that electron-withdrawing groups (e.g., CF₃) could enhance target binding but may complicate synthesis .

Physicochemical Properties

- Carbamate derivatives generally exhibit high HPLC purity (>97%), as seen in , indicating robust purification protocols for such compounds .

- Melting points vary widely: crystalline derivatives (e.g., compound 14, 61–62°C ) contrast with oily products (e.g., compound 13 ), likely due to differences in molecular symmetry and intermolecular interactions.

Furan-containing analogs (e.g., para-fluoro furanyl fentanyl ) suggest that the furan moiety may enhance lipophilicity and CNS penetration, though this requires validation for the target compound.

Activité Biologique

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, synthesis methods, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring linked to a furan-3-carbonyl moiety through a carbamate functional group. The synthesis typically involves:

- Preparation of the Piperidine Ring : This is often achieved through standard cyclization reactions.

- Introduction of the Furan-3-carbonyl Group : This step can include various carbonylation methods.

- Formation of the Carbamate : The final step involves reacting with ethyl chloroformate to form the carbamate linkage.

Antimicrobial Properties

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics.

Anticancer Activity

Recent research highlights the compound's anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The compound's effectiveness was quantified using IC50 values, indicating its potency compared to established anticancer agents.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| FaDu | Not specified | Cytotoxicity induction |

In animal models, tumor growth suppression was observed when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate is believed to be mediated through several mechanisms:

- Receptor Interaction : The piperidine moiety can interact with various biological receptors, influencing cellular signaling pathways.

- Hydrogen Bonding : The furan ring participates in hydrogen bonding, enhancing binding affinity to target proteins.

- Stability and Bioavailability : The carbamate group improves the compound's stability and bioavailability, facilitating better therapeutic outcomes .

Case Studies and Research Findings

A series of studies have evaluated the biological effects of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate:

- In Vitro Studies : Various cancer cell lines were treated with different concentrations of the compound, revealing significant cytotoxic effects.

- Animal Models : In vivo experiments demonstrated that administration of the compound led to reduced tumor sizes in xenograft models.

Comparison with Similar Compounds

Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate can be compared with other related carbamate derivatives:

| Compound Name | Biological Activity |

|---|---|

| Ethyl ((1-(furan-2-carbonyl)piperidin-4-yl)methyl)carbamate | Moderate anticancer activity |

| Ethyl ((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)carbamate | Antimicrobial properties |

| Ethyl ((1-(pyridine-3-carbonyl)piperidin-4-yl)methyl)carbamate | Limited bioactivity |

This comparison indicates that the structural features of Ethyl ((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamate may confer unique advantages in terms of biological activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.